2,3,5,6-Tetradeuterio-4-oxidopyrazin-1-ium 1-oxide
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Overview
Description
2,3,5,6-Tetradeuterio-4-oxidopyrazin-1-ium 1-oxide is a deuterated derivative of pyrazine, characterized by the replacement of hydrogen atoms with deuterium.
Preparation Methods
The synthesis of 2,3,5,6-Tetradeuterio-4-oxidopyrazin-1-ium 1-oxide typically involves the deuteration of pyrazine derivatives. One common method includes the use of deuterated reagents in a controlled environment to ensure the selective replacement of hydrogen atoms with deuterium. Industrial production methods may involve large-scale deuteration processes using specialized equipment to achieve high yields and purity .
Chemical Reactions Analysis
2,3,5,6-Tetradeuterio-4-oxidopyrazin-1-ium 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Scientific Research Applications
2,3,5,6-Tetradeuterio-4-oxidopyrazin-1-ium 1-oxide has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent and in diagnostic imaging.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetradeuterio-4-oxidopyrazin-1-ium 1-oxide involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and van der Waals forces. The deuterium atoms enhance the stability of the compound, making it less prone to metabolic degradation and increasing its efficacy in biological systems .
Comparison with Similar Compounds
Compared to other pyrazine derivatives, 2,3,5,6-Tetradeuterio-4-oxidopyrazin-1-ium 1-oxide is unique due to its deuterium content, which imparts distinct chemical and physical properties. Similar compounds include:
2,3,5,6-Tetradeuterio-4-methoxyaniline: Another deuterated compound with applications in synthetic chemistry and materials science.
2,3,5,6-Tetrachloro-4-oxidopyrazin-1-ium 1-oxide: A chlorinated derivative with different reactivity and applications.
These comparisons highlight the unique aspects of this compound, particularly its stability and utility in various scientific research fields.
Properties
Molecular Formula |
C4H4N2O2 |
---|---|
Molecular Weight |
116.11 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-4-oxidopyrazin-1-ium 1-oxide |
InChI |
InChI=1S/C4H4N2O2/c7-5-1-2-6(8)4-3-5/h1-4H/i1D,2D,3D,4D |
InChI Key |
SXTKIFFXFIDYJF-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C([N+](=O)C(=C(N1[O-])[2H])[2H])[2H] |
Canonical SMILES |
C1=C[N+](=O)C=CN1[O-] |
Origin of Product |
United States |
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